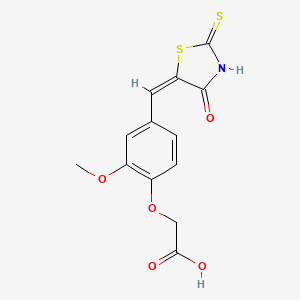

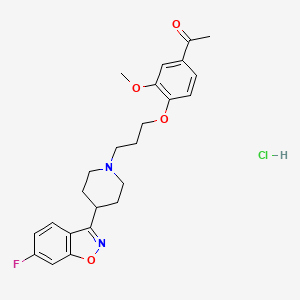

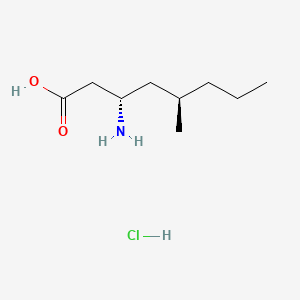

2-(2-Methoxy-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid

描述

This compound, also known by its CAS number 331862-41-0, is a thiazolidine derivative . It has a molecular weight of 325.36 and a molecular formula of C13H11NO5S2 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H11NO5S2/c1-18-9-4-7(2-3-8(9)19-6-11(15)16)5-10-12(17)14-13(20)21-10/h2-5H,6H2,1H3,(H,15,16)(H,14,17,20)/b10-5+ . This indicates that the compound contains a methoxy group attached to a phenyl ring, which is further connected to a thiazolidine ring via a methylene bridge .Physical And Chemical Properties Analysis

This compound has a molecular weight of 325.36 and a molecular formula of C13H11NO5S2 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用

Antimicrobial Activity

Research indicates that derivatives of 2-(2-Methoxy-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid, specifically those within the rhodanine-3-acetic acid-based amides, esters, and 5-arylalkylidene derivatives, have shown potential as antimicrobial agents against a range of bacteria, mycobacteria, and fungi. For instance, certain derivatives have been highlighted for their effectiveness against Mycobacterium tuberculosis and non-tuberculous mycobacteria, with notable activity also observed against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017). Further studies have reinforced these findings, with novel thiazolidine-2,4-dione carboxamide and amino acid derivatives showing activity against both Gram-negative and Gram-positive bacteria, as well as antifungal properties (Alhameed et al., 2019).

Fluorescence Properties for Chemical Sensing

A distinct derivative has been synthesized for its fluorescent quenching effect towards Co2+, indicating a potential application in the selective detection of cobalt ions. This suggests the compound's utility in developing fluorescent chemical sensors, highlighting its specificity towards Co2+ among other tested metal ions (Rui-j, 2013).

Aldose Reductase Inhibition

Another area of application includes the inhibition of aldose reductase, an enzyme implicated in diabetic complications. Derivatives of 2-(2-Methoxy-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid have demonstrated potent inhibitory effects on aldose reductase, with some compounds showing significantly higher potency than the clinically used inhibitor, epalrestat. This suggests potential therapeutic applications in the management of diabetic complications (Kučerová-Chlupáčová et al., 2020).

Photovoltaic Applications

In the field of organic solar cells, derivatives incorporating the triazatruxene unit and modified acceptor moieties related to 2-(2-Methoxy-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid have been designed and explored. These novel donor materials exhibit promising optoelectronic properties, including reduced energy gaps and enhanced charge transfer, making them suitable for use in organic solar cells (Khan et al., 2019).

Anticancer and Antiangiogenic Effects

Compounds derived from 2-(2-Methoxy-4-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid have been evaluated for their anticancer and antiangiogenic activities. In vivo studies using mouse tumor models have shown significant inhibition of tumor growth and endothelial proliferation, indicating the potential of these compounds in anticancer therapy (Chandrappa et al., 2010).

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

未来方向

While specific future directions for this compound are not available in the retrieved data, thiazolidine derivatives are a topic of ongoing research due to their diverse biological activities. They are often studied for potential applications in medicinal chemistry, particularly as antimicrobial agents .

属性

IUPAC Name |

2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO5S2/c1-18-9-4-7(2-3-8(9)19-6-11(15)16)5-10-12(17)14-13(20)21-10/h2-5H,6H2,1H3,(H,15,16)(H,14,17,20)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVBJNSKWHSGTDK-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-methoxy-4-[(E)-(4-oxo-2-sulfanyl-1,3-thiazol-5(4H)-ylidene)methyl]phenoxy}acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

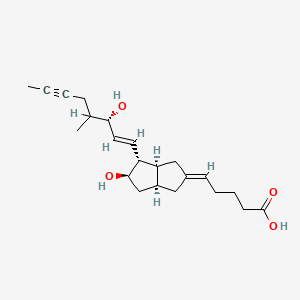

![3-[2-(4-fluorophenyl)ethylamino]-1-methyl-4-(2-methyl-1H-indol-3-yl)pyrrole-2,5-dione](/img/structure/B1671731.png)

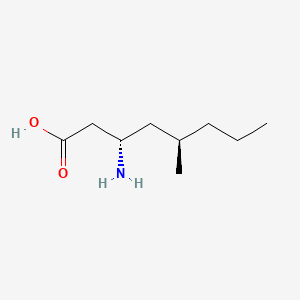

![(3S,5S,8S,9S,10R,13R,14R,17R)-17-[(1R)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1671746.png)